molecular formula C7H3ClF2O4S B1285539 2,2-Difluoro-2H-1,3-benzodioxole-4-sulfonyl chloride CAS No. 89819-42-1

2,2-Difluoro-2H-1,3-benzodioxole-4-sulfonyl chloride

Cat. No.: B1285539
CAS No.: 89819-42-1
M. Wt: 256.61 g/mol
InChI Key: RSCUQVIKWLIGNV-UHFFFAOYSA-N
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Description

2,2-Difluoro-2H-1,3-benzodioxole-4-sulfonyl chloride is a fluorinated organic compound with the molecular formula C8H4ClF2O4S It is a derivative of benzodioxole, featuring two fluorine atoms and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Difluoro-2H-1,3-benzodioxole-4-sulfonyl chloride can be synthesized through the reaction of 2,2-difluoro-1,3-benzodioxole with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process involves:

    Starting Material: 2,2-difluoro-1,3-benzodioxole.

    Reagent: Chlorosulfonic acid.

    Conditions: The reaction is carried out at low temperatures to prevent decomposition and side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2H-1,3-benzodioxole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form 2,2-difluoro-1,3-benzodioxole-4-sulfonamide under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Catalysts: Base catalysts such as pyridine or triethylamine.

    Solvents: Organic solvents like dichloromethane or tetrahydrofuran.

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

Scientific Research Applications

2,2-Difluoro-2H-1,3-benzodioxole-4-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Pharmaceuticals: Potential intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.

    Material Science: Utilized in the development of fluorinated materials with unique properties.

    Biological Studies: Employed in the synthesis of biologically active compounds for research purposes.

Mechanism of Action

The mechanism of action of 2,2-difluoro-2H-1,3-benzodioxole-4-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-1,3-benzodioxole: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.

    2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde: Contains an aldehyde group instead of a sulfonyl chloride group, leading to different reactivity and applications.

    1,3-Benzodioxole-5-sulfonyl chloride: Similar structure but without the difluoro substitution, affecting its chemical properties and reactivity.

Uniqueness

2,2-Difluoro-2H-1,3-benzodioxole-4-sulfonyl chloride is unique due to the presence of both fluorine atoms and a sulfonyl chloride group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications.

Properties

IUPAC Name

2,2-difluoro-1,3-benzodioxole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O4S/c8-15(11,12)5-3-1-2-4-6(5)14-7(9,10)13-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCUQVIKWLIGNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)Cl)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590262
Record name 2,2-Difluoro-2H-1,3-benzodioxole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89819-42-1
Record name 2,2-Difluoro-1,3-benzodioxole-4-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89819-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Difluoro-2H-1,3-benzodioxole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-difluoro-1,3-dioxaindane-4-sulfonyl chloride
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